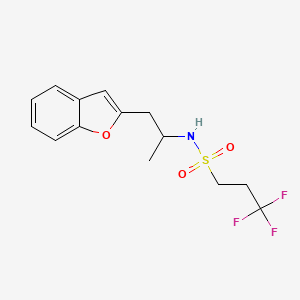

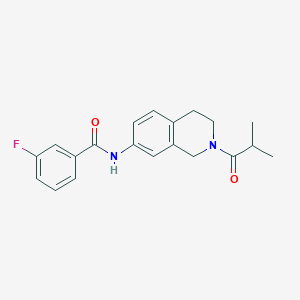

N-(1-(benzofuran-2-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The compound “(3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide” has been involved in various chemical reactions, leading to the synthesis of bioisosteres with improved physicochemical properties and metabolic stability.Scientific Research Applications

Synthesis and Cytotoxic Activity

An efficient method for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates, closely related to N-(1-(benzofuran-2-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide, has been developed. This synthesis utilizes heteronuclear single quantum coherence spectroscopy (HSQC), heteronuclear multiple bond correlation (HMBC), and NMR experiments. These trifluoromethyl sulfonamides have been evaluated for cytotoxic activity against six cancer cell lines, showing significant effects in certain cases (Gómez-García et al., 2017).

Antimicrobial Activity

Compounds structurally similar to this compound, specifically N-pyridinium, quinolinium, and isoquinolinium sulfonates, have been synthesized and evaluated for antimicrobial and antifungal activities. Some of these compounds demonstrated high activity against Gram-positive and Gram-negative bacteria and tested fungi (Fadda et al., 2016).

Catalysis and Synthesis

The compound's class has been used in catalytic processes, particularly in the synthesis of complex molecules. For example, cyclofunctionalization of unsaturated alcohols, phenols, acids, and sulfonamides using similar compounds has been reported. This process results in α-phenylsulfanylmethyl cyclic ethers, lactones, and sulfonamides, respectively (Crich et al., 2004).

Environmental Benign Synthesis

An environmentally benign method for direct coupling of sulfonamides and alcohols has been developed, using nanostructured catalysts. This represents a significant advancement in the synthesis of sulfonamide derivatives, a category to which this compound belongs (Shi et al., 2009).

Future Directions

Benzofuran compounds have attracted significant attention from chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds . Recent discoveries have highlighted benzofuran derivatives’ potential in developing novel therapeutic drugs for diseases like hepatitis C and as scaffolds for anticancer agents. This suggests promising directions for future studies in exploring benzofuran-based compounds for treating various diseases.

Mechanism of Action

Target of Action

Related compounds have been shown to interact with monoamine transporters and 5-ht receptors .

Mode of Action

It is known that similar compounds potentiate catecholaminergic and serotonergic activity in the brain . This suggests that N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide may interact with its targets to modulate neurotransmitter levels, leading to changes in neuronal signaling.

Biochemical Pathways

Related compounds have been shown to influence major signaling pathways such as mapk and akt/mtor, as well as cell cycle regulation .

Result of Action

The compound exhibits promising cytotoxic properties against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. This suggests that the compound’s action at the molecular and cellular level may involve disruption of cell growth and proliferation.

Biochemical Analysis

Biochemical Properties

It is known that benzofuran derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO3S/c1-10(18-22(19,20)7-6-14(15,16)17)8-12-9-11-4-2-3-5-13(11)21-12/h2-5,9-10,18H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKDUYKIWBIJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethylisoxazol-4-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2941656.png)

![ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate](/img/structure/B2941665.png)

![N-(4-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941671.png)

![2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B2941673.png)

![(Z)-methyl 2-(6-methyl-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2941676.png)